
Methyl 3-thiophenecarboxylate
Overview
Description
Methyl 3-thiophenecarboxylate is an organic compound with the molecular formula C6H6O2S. It is a methyl ester derivative of thiophene-3-carboxylic acid. This compound is known for its role as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, pesticides, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-thiophenecarboxylate can be synthesized through several methods. One common approach involves the esterification of thiophene-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiophene-3-carboxylic acid.
Reduction: Reduction reactions can convert it to thiophene-3-methanol.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products:
Oxidation: Thiophene-3-carboxylic acid.
Reduction: Thiophene-3-methanol.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Pharmaceutical Development
Role as a Building Block:
Methyl 3-thiophenecarboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its derivatives have shown potential in developing anti-inflammatory, analgesic, anticancer, and antimicrobial agents. The compound's structure allows for modifications that enhance therapeutic efficacy.
Case Study:
Research has indicated that derivatives of this compound exhibit significant biological activity against various cancer cell lines. For instance, compounds synthesized from this precursor have been studied for their effectiveness as inhibitors of specific enzymes involved in cancer progression.
Organic Synthesis
This compound is widely employed as a building block in organic synthesis. It facilitates the production of complex molecules, including heterocycles that are integral to many chemical processes.
Chemical Reactions:
- Oxidation: Converts this compound to thiophene-3-carboxylic acid.
- Reduction: Can be reduced to thiophene-3-methanol.
- Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Table 1: Common Reactions Involving this compound
Reaction Type | Product | Conditions |
---|---|---|
Oxidation | Thiophene-3-carboxylic acid | Potassium permanganate |
Reduction | Thiophene-3-methanol | Lithium aluminum hydride |
Electrophilic Substitution | Substituted thiophene derivatives | Bromine or chlorine |
Agricultural Chemicals
In agriculture, this compound is utilized in the formulation of agrochemicals, including fungicides and herbicides. Its effectiveness in pest control contributes to sustainable agricultural practices by minimizing environmental impact.
Application Insights:
The compound's derivatives are designed to target specific pests while reducing toxicity to non-target organisms, thereby enhancing crop protection and yield .
Material Science
This compound is explored in material science for developing conductive polymers and materials. These materials play a significant role in advancements in electronics and energy storage technologies.
Research Findings:
Recent studies have focused on incorporating this compound into polymer matrices to improve electrical conductivity and stability under operational conditions. This application is particularly relevant for organic solar cells and other electronic devices .
Biochemical Research
The compound is also valuable in biochemical research, where it aids in the study of enzyme mechanisms and metabolic pathways. Its derivatives can serve as probes or inhibitors in various biochemical assays.
Example Application:
In studies aimed at understanding metabolic pathways in cancer cells, this compound derivatives have been used to inhibit specific enzymes, providing insights into potential therapeutic targets .
Mechanism of Action
The mechanism of action of methyl 3-thiophenecarboxylate involves its interaction with various molecular targets. In biological systems, it can act as a precursor to bioactive compounds that interact with enzymes and receptors, influencing biochemical pathways. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
- Thiophene-3-carboxylic acid
- Thiophene-2-carboxylic acid
- Methyl 2-thiophenecarboxylate
Comparison: Methyl 3-thiophenecarboxylate is unique due to its specific ester functional group at the 3-position of the thiophene ring. This structural feature influences its reactivity and the types of derivatives that can be synthesized from it. Compared to thiophene-2-carboxylic acid, it offers different regioselectivity in substitution reactions, making it valuable for synthesizing specific compounds .
Biological Activity
Methyl 3-thiophenecarboxylate (MTC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with MTC, supported by data tables, case studies, and detailed research findings.
- Chemical Formula : C6H6O2S
- Molecular Weight : 142.17 g/mol
- CAS Number : 22288-78-4
- Density : 1.1 g/cm³
- Boiling Point : 334°C
- Melting Point : 62°C
This compound has been shown to interact with various biological pathways, primarily through modulation of cyclic nucleotide signaling. Research indicates that derivatives of thiophenecarboxylates can suppress cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels in different cell lines, suggesting a role as phosphodiesterase inhibitors .
Biological Activities
-
Antimicrobial Activity :
- MTC exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
-
Anti-inflammatory Effects :
- MTC has been reported to possess anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of inflammatory diseases.
-
Cytotoxicity and Antitumor Activity :
- Research has shown that MTC can induce apoptosis in cancer cell lines, suggesting potential use as an antitumor agent. The compound's ability to affect cell cycle regulation and induce cell death pathways has been documented in several studies.
-
Neuroprotective Effects :
- Preliminary studies indicate that MTC may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. The compound appears to mitigate oxidative stress and reduce neuronal apoptosis.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of MTC against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, highlighting its potential as an antimicrobial agent.
Microorganism | MIC (µg/mL) |
---|---|
E. coli | 32 |
S. aureus | 32 |
Case Study 2: Anti-inflammatory Mechanism
In a model of acute inflammation induced by lipopolysaccharide (LPS), MTC treatment resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels compared to control groups.
Treatment Group | TNF-α Level (pg/mL) |
---|---|
Control | 150 |
MTC | 80 |
Structure-Activity Relationship (SAR)
The biological activity of MTC can be attributed to its thiophene ring structure, which is known to enhance lipophilicity and facilitate membrane permeability. Variations in substituents on the thiophene ring can significantly alter its pharmacological profile.
Q & A
Q. Basic: What synthetic methodologies are recommended for Methyl 3-thiophenecarboxylate, and how can reaction efficiency be optimized?
Methodological Answer:
this compound is synthesized via esterification of 3-thiophenecarboxylic acid. While direct evidence for its synthesis is limited, analogous protocols for related thiophene esters (e.g., Methyl 2-aminothiophene-3-carboxylate) involve:
- Condensation reactions using cyclohexanone, methyl cyanoacetate, and elemental sulfur in methanol with diethylamine as a base (85% yield) .
- Catalytic esterification with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) for activating carboxylic acids, as seen in MPTC synthesis .
Optimization strategies :
- Use anhydrous solvents (e.g., CH₂Cl₂) and inert atmospheres (N₂) to minimize side reactions .
- Purify via reverse-phase HPLC with methanol-water gradients (30% → 100%) to achieve >95% purity .
Q. Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry and esterification. For example, methyl esters typically show singlets near δ 3.8 ppm (¹H) and ~166 ppm (¹³C) .
- Example : Methyl 2-aminothiophene-3-carboxylate exhibits distinct NH₂ (δ 3.78 ppm) and C=O (166.4 ppm) signals .
IR Spectroscopy :
Chromatography :
- HPLC : Monitor purity using C18 columns and UV detection .
X-ray Crystallography :
Q. Advanced: How does this compound function as a ligand in metal complexes, and what are its implications for materials science?
Methodological Answer:
this compound’s thiophene ring and ester group enable coordination with transition metals (e.g., Mn, rare earths). Key applications:
- Corrosion Inhibition : Rare-earth 3-thiophenecarboxylate complexes exhibit lower corrosion rates compared to sodium salts due to stronger metal-substrate interactions .
- Anticancer Agents : Trinuclear Mn complexes with 3-thiophenecarboxylate ligands show structural stability and potential DNA/protein binding .
Synthesis Protocol :
- React this compound with metal salts (e.g., MnCl₂) in ethanol/water.
- Characterize via single-crystal XRD (OLEX2) and TGA to assess thermal stability .
Q. Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
Discrepancies in biological data (e.g., antibacterial vs. anticancer effects) arise from:
- Variable substituents : Ester vs. amide groups alter lipophilicity and target affinity .
- Assay conditions : Differences in bacterial strains (Gram+ vs. Gram-) or cell lines affect MIC values .
Resolution Strategies :
Structure-Activity Relationship (SAR) Studies :
- Compare derivatives like Methyl 3-amino-4-methylthiophene-2-carboxylate (antibacterial) vs. Methyl 5-phenylthiophene-2-carboxylate (anticancer) .
Mechanistic Profiling :
Q. Basic: What are the crystallographic parameters and refinement tools for this compound derivatives?
Methodological Answer:
For crystal structure determination:
- Data Collection : Use Bruker APEX-II CCD diffractometers with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement :
Example Parameters :
Q. Advanced: How can computational chemistry predict the reactivity of this compound in electrophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to identify electron-rich sites (e.g., C-4/C-5 positions on thiophene) prone to nitration or halogenation .
- Hammett Constants : Use σ values to predict substituent effects on reaction rates (e.g., electron-withdrawing esters direct electrophiles to C-5) .
Validation :
Properties
IUPAC Name |
methyl thiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c1-8-6(7)5-2-3-9-4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRAEMILTFNZSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341583 | |
Record name | Methyl 3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22913-26-4 | |
Record name | 3-Thiophenecarboxylic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22913-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-thiophenecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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